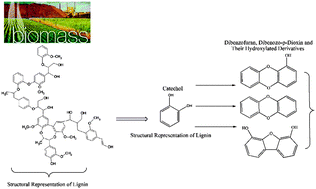Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol†
Physical Chemistry Chemical Physics Pub Date: 2014-11-21 DOI: 10.1039/C4CP04168B
Abstract
We present, in this study, mechanistic and kinetic accounts of the formation of dibenzofuran (DF), dibenzo-p-dioxin (DD) and their hydroxylated derivatives (OHs-DF/OHs-DD) from the catechol (CT) molecule, as a model compound for phenolic constituents in biomass. Self-condensation of two CT molecules produces predominantly a DD molecule via open- and closed-shell corridors. Coupling modes involving the o-semiquinone radical and the CT molecule (o-SQ/CT) generate two direct structural blocks for the formation of OHs-DF/OHs-DD structures, ether-type intermediates and di-keto moieties. The calculated reaction rate constants indicate that the fate of ether-type intermediates is to make hydroxylated diphenyl ethers rather than to undergo cyclisation reactions leading to the formation of preDF structures. Unimolecular loss of a H or OH moiety from a pivotal carbon in these hydroxylated diphenyl ethers then produces hydroxylated and non-hydroxylated DD molecules. Formation of OHs-DF initiated by o(C)–o(C) cross-linkages involving o-SQ/o-SQ and o-SQ/CT reactions incurs very similar reaction and activation enthalpies encountered in the formation of chlorinated DFs from chlorophenols.


Recommended Literature
- [1] A pyrene-linked thiourea as a chemosensor for cations and simple fluorescent sensor for picric acid†
- [2] Electrochemical detection of protein glycosylation using lectin and protein–gold affinity interactions†
- [3] Cellulose as an efficient matrix for lipase and transaminase immobilization†
- [4] Liquid–liquid behaviour of ionic liquid–1-butanol–water and high pressure CO2-induced phase changes
- [5] The dissolution of carbon nanotubes in aniline, revisited†
- [6] Organic analysis
- [7] Characterization of ubiquitination dependent dynamics in growth factorreceptorsignaling by quantitative proteomics†
- [8] Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution†
- [9] An in situ photopolymerized composite solid electrolyte from halloysite nanotubes and comb-like polycaprolactone for high voltage lithium metal batteries†
- [10] Investigations into the analytical chemistry of tantalum, niobium, and their mineral associates. XXV. The separation of uranium from tantalum, niobium, and titanium










